{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol
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Overview
Description
{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol is a complex organic compound characterized by its pyridine core substituted with benzyloxy and benzyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with benzyloxy and benzyloxymethyl reagents under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyloxy groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. The pyridine core can participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
{3-(Benzyloxy)-2-methyl-4-pyrone}: Similar in structure but with a pyrone core instead of pyridine.
{3-(Benzyloxy)-2-methyl-4H-pyran-4-one}: Another related compound with a pyran core.
Uniqueness
{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol is unique due to its dual benzyloxy substitution on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60331-25-1 |
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Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C22H23NO4/c24-12-20-19(16-26-14-17-7-3-1-4-8-17)11-23-21(13-25)22(20)27-15-18-9-5-2-6-10-18/h1-11,24-25H,12-16H2 |
InChI Key |
OZHKFHCFXSCYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CN=C(C(=C2CO)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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